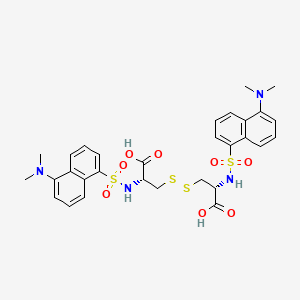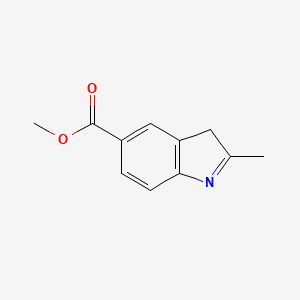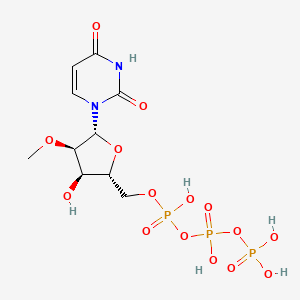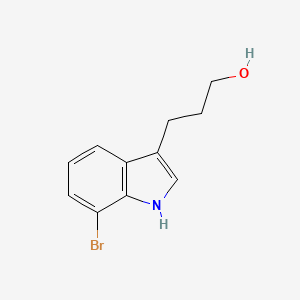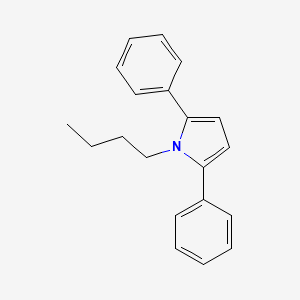![molecular formula C24H18 B14761281 4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl CAS No. 1432-30-0](/img/structure/B14761281.png)
4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl is an organic compound that features a biphenyl core with a naphthyl group attached via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl typically involves a multi-step process. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a naphthyl-substituted phosphonium ylide and a biphenyl aldehyde can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl linkage and aromatic rings can facilitate π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yl)ethane-1-thiol: This compound features a thiol group instead of the ethenyl linkage, which can alter its reactivity and applications.
Naphthalene, 2-ethenyl-: A simpler structure with only the naphthyl and ethenyl groups, lacking the biphenyl core.
Uniqueness
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl is unique due to its combination of a biphenyl core and a naphthyl group connected via an ethenyl linkage. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
1432-30-0 |
|---|---|
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[2-(4-phenylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C24H18/c1-2-6-21(7-3-1)23-15-12-19(13-16-23)10-11-20-14-17-22-8-4-5-9-24(22)18-20/h1-18H |
InChI-Schlüssel |
DVRZJFNDVLHXMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)

